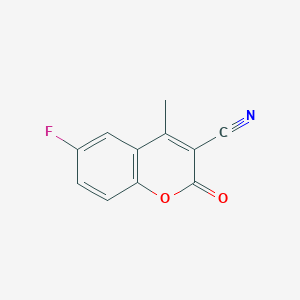

3-Cyano-6-fluoro-4-methylcoumarin

Beschreibung

Historical Context and Evolution of Coumarin (B35378) Research

The story of coumarin began in 1820 when it was first isolated from tonka beans. wikipedia.orgwho.int Initially mistaken for benzoic acid, its true identity was later confirmed, and it was named "coumarine." wikipedia.org The first successful synthesis of coumarin was achieved by William Henry Perkin in 1868, a landmark event that opened the floodgates for the exploration of its derivatives. wikipedia.org Historically, coumarins have been recognized for their pleasant, sweet odor, leading to their use in perfumes and as a food additive, a practice later banned in several countries due to concerns about hepatotoxicity. wikipedia.orgleffingwell.com A significant turning point in coumarin research was the discovery of dicoumarol, a derivative formed in spoiled sweet clover, which was identified as a potent anticoagulant. leffingwell.com This discovery laid the foundation for the development of crucial anticoagulant drugs like warfarin (B611796). nih.gov Over the decades, research has expanded from these initial observations to uncover a wide spectrum of biological activities, establishing coumarins as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

Structural Diversity and Functional Relevance of Coumarin Scaffolds in Medicinal Chemistry

The coumarin scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide range of functional groups at various positions. This structural flexibility is a key reason for its prominence in medicinal chemistry. researchgate.net The simple, low molecular weight structure of coumarins, combined with their stability and ease of synthesis, makes them ideal lead compounds for drug discovery. nih.gov

Coumarin derivatives have demonstrated an impressive array of pharmacological activities, including:

Anticoagulant: As exemplified by warfarin and acenocoumarol. nih.gov

Antimicrobial and Antifungal: Exhibiting activity against various bacteria and fungi. nih.goveurekaselect.com

Anti-inflammatory: Showing potential in mitigating inflammatory processes. nih.gov

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. researchgate.neteurekaselect.com

Antiviral: Including activity against HIV. researchgate.net

Antioxidant: Protecting against oxidative stress. researchgate.neteurekaselect.com

Neuroprotective: Offering potential in the treatment of neurodegenerative diseases. nih.goveurekaselect.com

The biological activity of a coumarin derivative is intimately linked to the nature and position of its substituents on the benzopyrone ring. mdpi.com This structure-activity relationship is a central theme in coumarin research, driving the continuous synthesis of novel analogs with enhanced or novel therapeutic properties. eurekaselect.com

Importance of Halogenation (Fluorine) and Cyano Substitution in Coumarin Derivatives

The introduction of specific functional groups, such as halogens and cyano moieties, can dramatically alter the physicochemical and biological properties of the coumarin scaffold.

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug-like properties. The incorporation of fluorine atoms can:

Increase metabolic stability: By blocking sites of oxidative metabolism.

Enhance binding affinity: Through favorable interactions with biological targets.

Improve membrane permeability: Facilitating passage through biological membranes.

Modulate acidity/basicity: Influencing the ionization state of the molecule.

Cyano (C≡N) substitution , particularly at the 3-position of the coumarin ring, has also proven to be of significant value. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can influence the molecule's electronic properties and its interactions with biological receptors. frontiersin.org The reactivity of the C-4 position of 3-cyanocoumarins has been exploited in various synthetic transformations, allowing for the introduction of additional functional groups. frontiersin.orgnih.gov

Current Research Landscape for 3-Cyano-6-fluoro-4-methylcoumarin and Closely Related Analogues

Current research on 3-cyanocoumarin (B81025) derivatives is vibrant and multifaceted. mdpi.com Scientists are actively exploring new synthetic methodologies to create these compounds efficiently and with high yields. mdpi.comclockss.org A significant area of focus is the development of fluorescent probes. The inherent fluorescence of the coumarin scaffold, which can be fine-tuned by substituents, makes these compounds excellent candidates for sensing and imaging applications in biological systems. researchgate.net For instance, coumarin-based sensors have been designed for the detection of ions like copper and fluoride (B91410). researchgate.net

Furthermore, the vinylogous reactivity of 3-cyano-4-methylcoumarins is being investigated for the synthesis of more complex heterocyclic systems through reactions like the Mannich-type reaction and Michael additions. frontiersin.orgnih.gov These studies are expanding the chemical space accessible from this versatile starting material. While specific research directly on this compound is not extensively detailed in the provided search results, the active investigation of its close analogs, such as 6-chloro-3-cyano-4-methylcoumarin (B3031617) and various 3-cyanocoumarin derivatives, underscores the scientific interest in this class of compounds. frontiersin.orgmdpi.comsigmaaldrich.com The synthesis of related building blocks like methyl 3-cyano-4-fluorobenzoate further indicates the ongoing efforts to construct fluorinated coumarin systems. ambeed.comchemicalbook.com The collective body of research strongly suggests a promising future for this compound and its analogs in the development of novel therapeutic agents and advanced materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZRETKTYNNESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380998 | |

| Record name | 3-Cyano-6-fluoro-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-90-6 | |

| Record name | 3-Cyano-6-fluoro-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 6 Fluoro 4 Methylcoumarin and Its Derivatives

Classical and Green Chemistry Approaches to 3-Cyanocoumarins

The synthesis of the 3-cyanocoumarin (B81025) skeleton is well-established, with several methods offering pathways to this structure. These range from classical condensation reactions to more modern, environmentally benign approaches.

The Knoevenagel condensation is a cornerstone of coumarin (B35378) synthesis, involving the reaction of a salicylaldehyde (B1680747) or a related derivative with an active methylene (B1212753) compound. researchgate.net For the synthesis of 3-cyanocoumarins, this typically involves reacting a substituted salicylaldehyde with malononitrile (B47326) or ethyl cyanoacetate. researchgate.net The reaction is versatile and can be catalyzed by various bases, such as piperidine (B6355638). ic.ac.uk

In pursuit of greener synthetic protocols, researchers have developed solvent-free Knoevenagel condensations. researchgate.netic.ac.uk One such method involves grinding the reactants (e.g., 2-hydroxybenzaldehydes and malononitrile) over basic alumina, followed by treatment with p-toluenesulphonic acid (PTSA) in the same vessel to achieve cyclization. researchgate.net This approach significantly reduces waste and simplifies the work-up procedure. researchgate.netic.ac.uk Microwave irradiation has also been employed to accelerate the reaction, drastically reducing reaction times from hours to minutes while maintaining high yields. ic.ac.ukresearchgate.net The use of recyclable ionic liquids, such as 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate, has also proven effective, providing a reusable medium for the condensation. researchgate.net

| Catalyst/Condition | Reactants | Product Type | Key Advantages | Reference(s) |

| Piperidine | Salicylaldehyde, Ethyl Cyanoacetate | 3-Carbethoxycoumarin | Classical, well-established method. | ic.ac.uk |

| Basic Alumina / PTSA | 2-Hydroxybenzaldehyde, Malononitrile | 3-Cyanocoumarin | Solvent-free, simple work-up. | researchgate.net |

| ZrCl4 in Ionic Liquid | Salicylaldehyde, Malononitrile | 3-Cyanocoumarin | Single-step, short reaction time, good yields. | researchgate.net |

| Microwave Irradiation | Hydroxyaldehyde, Carbonyl Compound | Various Coumarins | Reduced reaction time, solvent-free potential. | ic.ac.uk |

Phase transfer catalysis (PTC) offers an efficient one-pot method for synthesizing 3-cyano-4-methylcoumarins from 2-hydroxyacetophenones and malononitrile. niscpr.res.inorientjchem.org This technique is particularly useful when reactants have poor solubility in the reaction medium. niscpr.res.in The reaction is conducted in a biphasic system (e.g., benzene (B151609) and a saturated aqueous solution of potassium carbonate) with a phase transfer catalyst, such as tetra-n-butylammonium hydrogen sulphate, to facilitate the transport of reactants across the phase boundary. niscpr.res.in

The process involves the condensation between the 2-hydroxyacetophenone (B1195853) and malononitrile, followed by cyclization. niscpr.res.in An intermediate 2-imino-3-cyanocoumarin may form, which is then hydrolyzed in an acidic work-up to yield the final 3-cyanocoumarin product in good yields. niscpr.res.in This method has been successfully applied to a variety of substituted 2-hydroxyacetophenones. niscpr.res.in

| 2-Hydroxyacetophenone Substituent | Product Substituent | Yield (%) | Reference(s) |

| H | 4-Methyl | 82 | niscpr.res.in |

| 5-Chloro | 6-Chloro-4-methyl | 85 | niscpr.res.in |

| 5-Bromo | 6-Bromo-4-methyl | 84 | niscpr.res.in |

| 5-Methyl | 6-Methyl-4-methyl | 80 | niscpr.res.in |

| 3,5-Dichloro | 6,8-Dichloro-4-methyl | 86 | niscpr.res.in |

Multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org MCRs are highly valued for their efficiency and atom economy. researchgate.net Various coumarin-fused heterocyclic systems have been synthesized using MCRs, often in environmentally friendly solvents like water or under solvent-free conditions. rsc.orgbenthamdirect.com For example, coumarin-fused dihydroquinolines can be accessed via a microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines in water. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations that build molecular complexity in a single operation. These processes are initiated by a single event and proceed through a series of bond-forming steps to yield highly functionalized products. rsc.orgacs.org A notable example is the Ru(II)-catalyzed C–H activation and annulation cascade, which has been used to construct complex pentacyclic coumarin-fused scaffolds. rsc.org Such strategies provide streamlined access to intricate molecular architectures that would otherwise require lengthy, multi-step syntheses. acs.org

Targeted Fluorination Techniques in Coumarin Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity and metabolic stability. rsc.org In drug discovery, late-stage fluorination is a common strategy to optimize lead compounds. rsc.org However, for the synthesis of a molecule like 3-Cyano-6-fluoro-4-methylcoumarin, the most direct approach involves utilizing a fluorinated starting material rather than attempting to fluorinate a pre-formed coumarin ring.

The synthesis would typically begin with a fluorinated phenol, which is then elaborated into the required 2-hydroxyacetophenone precursor. Specifically, the synthesis of this compound would necessitate 5-fluoro-2-hydroxyacetophenone as the key starting material. This precursor contains the fluorine atom at the desired position, which is then carried through the subsequent ring-forming condensation reaction. The presence of fluorine in newly synthesized coumarins has been shown to confer potent biological activities. nycu.edu.tw

Specific Synthetic Routes to this compound

Based on the established methodologies, the most logical and efficient synthesis of this compound is achieved via a Knoevenagel-type condensation. The specific route is outlined below:

Reactants : The reaction involves the condensation of 5-fluoro-2-hydroxyacetophenone with an active methylene compound containing a nitrile group, such as malononitrile or ethyl cyanoacetate .

Reaction Conditions : The reaction can be performed using various catalytic systems. A classical approach would use a base like piperidine or ammonium (B1175870) acetate (B1210297) in a suitable solvent. researchgate.net Alternatively, a phase transfer catalysis (PTC) method, analogous to the synthesis of other 6-substituted-3-cyano-4-methylcoumarins, could be employed for high efficiency. niscpr.res.in This would involve reacting 5-fluoro-2-hydroxyacetophenone with malononitrile in a biphasic medium with a catalyst like tetra-n-butylammonium hydrogen sulphate. niscpr.res.in

Mechanism : The reaction proceeds via the initial formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the acetophenone. This is followed by an intramolecular cyclization (lactonization) through the attack of the phenolic hydroxyl group onto the nitrile or ester functionality, and subsequent dehydration to form the coumarin ring. When malononitrile is used, an intermediate iminocoumarin may form, which is converted to the final product upon acidic workup. niscpr.res.in

This synthetic strategy is strongly supported by analogous preparations of halogenated coumarins, such as the synthesis of 6-bromo-3-cyano-4-methylcoumarin (B1584746) from 5'-bromo-2'-hydroxyacetophenone. evitachem.com

Derivatization Strategies for this compound

Once synthesized, this compound can serve as a platform for further chemical modifications to generate a library of derivatives. The primary sites for derivatization are the cyano group at the 3-position and the methyl group at the 4-position.

Reactions of the Cyano Group : The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-carboxamido-6-fluoro-4-methylcoumarin or be further hydrolyzed to 6-fluoro-4-methylcoumarin-3-carboxylic acid . The cyano group can also undergo addition reactions with Grignard reagents. researchgate.net

Reactions of the 4-Methyl Group : The methyl group at the C4 position is activated by the adjacent pyrone ring and can participate in condensation reactions. For instance, it can be condensed with various aromatic and heterocyclic aldehydes in the presence of a catalyst to yield the corresponding 4-styryl derivatives . researchgate.net These styrylcoumarins are of interest for their extended conjugation and potential as fluorescent dyes.

Cascade Reactions : The 3-cyano-4-styryl derivatives can undergo further complex transformations. Organocatalytic cascade reactions, such as a thia-Michael/aldol/annulation sequence with 2-mercaptoacetophenones, can be used to construct unique, polycyclic fused ring systems with high stereocontrol. nih.govacs.org

| Reaction Site | Reagent(s) | Product Type | Reference(s) |

| 3-Cyano Group | H₂O / H⁺ or OH⁻ | 3-Carboxylic Acid or 3-Carboxamide | researchgate.net |

| 3-Cyano Group | Grignard Reagents (RMgX) | 3-Acylcoumarin (after hydrolysis) | researchgate.net |

| 4-Methyl Group | Aromatic Aldehydes | 4-Styrylcoumarin | researchgate.net |

| 4-Styryl Derivative | 2-Mercaptoacetophenone / Organocatalyst | Polycyclic Fused Thiophene System | nih.govacs.org |

Functionalization at Peripheral Positions (e.g., Silylation at C-7)

Peripheral functionalization of the coumarin scaffold is a key strategy for modulating the physicochemical and biological properties of these molecules. The introduction of functional groups at positions other than the core reactive sites allows for fine-tuning of characteristics such as solubility, membrane permeability, and interaction with biological targets. One such modification is the silylation of a hydroxyl group, a common tactic to install a protecting group or to create a specific sensor.

While direct silylation of this compound has not been extensively documented in publicly available research, the silylation of a closely related analog, 3-cyano-7-hydroxy-4-methylcoumarin, to produce 7-O-tert-butyldiphenylsilyl-3-cyano-4-methylcoumarin (Si-CHMC) , serves as an excellent illustrative example evitachem.com. This reaction highlights the utility of silyl (B83357) ethers in coumarin chemistry. The silylation is typically achieved by reacting the 7-hydroxycoumarin derivative with a silyl halide, such as tert-butyldiphenylsilyl chloride, in the presence of a base like imidazole.

This particular derivative, Si-CHMC, was developed as a fluorogenic compound for the detection of fluoride (B91410) ions in aqueous solutions evitachem.com. The silyl ether quenches the fluorescence of the coumarin. In the presence of fluoride ions, the silicon-oxygen bond is cleaved, releasing the highly fluorescent 7-hydroxycoumarin, which results in a detectable signal. This demonstrates how functionalization at the C-7 position can impart novel functions to the coumarin scaffold. A similar strategy could be envisioned for a 3-cyano-6-fluoro-7-hydroxy-4-methylcoumarin analog.

Introduction of Diverse Chemical Moieties for Structure-Activity Exploration

The systematic introduction of a wide array of chemical moieties onto the this compound framework is a cornerstone of structure-activity relationship (SAR) studies. By modifying the peripheral positions, researchers can probe the interactions of these compounds with biological targets and optimize their desired activities. The 6- and 7-positions of the coumarin ring are particularly amenable to such modifications.

One prominent strategy involves the introduction of nitrogen-containing heterocycles, such as piperazine (B1678402), which is a common pharmacophore in medicinal chemistry. For instance, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives were functionalized at the 7-position with various arylpiperazines linked by a butoxy chain nih.gov. These modifications were aimed at developing agents targeting serotonin (B10506) receptors. The study found that the nature of the substituent on the piperazine ring significantly influenced the binding affinity for the 5-HT1A receptor nih.gov. This approach could be adapted to the this compound scaffold, assuming a suitable handle like a hydroxyl or haloalkyl group is present at the 7-position.

The table below summarizes the binding affinities of selected piperazine derivatives from the aforementioned study, illustrating the impact of different moieties on biological activity.

Table 1: Binding Affinities of Selected 7-O-Substituted Piperazinyl-4-methylcoumarin Derivatives for the 5-HT1A Receptor

| Compound ID | Arylpiperazine Moiety | Ki (nM) for 5-HT1A |

|---|---|---|

| 4 | 4-(3-bromophenyl)piperazin-1-yl | 0.78 |

| 7 | 4-(2-chlorophenyl)piperazin-1-yl | 0.57 |

Data sourced from a study on 6-acetyl-7-hydroxy-4-methylcoumarin derivatives nih.gov.

Another versatile approach for SAR exploration is the synthesis of carboxamide derivatives. Starting from a hydroxy-substituted coumarin, alkylation with an iodoacetate ester, followed by hydrolysis to the corresponding carboxylic acid, provides a key intermediate. This acid can then be coupled with a diverse library of amines to generate a range of amides. This methodology was applied to prepare a series of 6- and 7-substituted coumarin carboxamides to investigate their inhibitory action against enzymes like lipoxygenase and carbonic anhydrase IX.

These examples underscore the modular nature of coumarin chemistry, where the introduction of varied functional groups at peripheral positions can lead to the discovery of compounds with tailored biological profiles. The 3-cyano and 6-fluoro groups on the target compound would further influence these properties, making the exploration of its derivatives a promising area for research.

Reactivity and Advanced Chemical Transformations of 3 Cyano 6 Fluoro 4 Methylcoumarin and Analogues

Vinylogous Reactivity of 3-Cyano-4-methylcoumarins

The 4-methyl group in 3-cyano-4-methylcoumarins exhibits significant vinylogous acidity, enabling it to act as a pronucleophile in various carbon-carbon bond-forming reactions. This reactivity has been harnessed in several important synthetic transformations, including enantioselective Mannich-type reactions and vinylogous Michael-type additions.

Enantioselective Mannich-type Reactions

The vinylogous nature of 3-cyano-4-methylcoumarins has been effectively utilized in asymmetric Mannich-type reactions. For instance, an enantioselective reaction between 3-cyano-4-methylcoumarins and iminoisatins has been developed under the catalysis of a chiral bromonium salt. acs.org This transformation provides access to chiral coumarin (B35378) derivatives incorporating an isatin (B1672199) moiety, which is a common structural motif in biologically active compounds. While this specific reaction has been demonstrated on the parent 3-cyano-4-methylcoumarin, the methodology is expected to be applicable to the 6-fluoro analogue, offering a route to enantiomerically enriched and functionalized coumarin frameworks. The general reactivity of 3-cyano-4-methylcoumarins in such transformations highlights their potential as versatile synthons in asymmetric synthesis. acs.orgnih.gov

Vinylogous Michael-type Additions with Various Electrophiles (e.g., Maleimides)

An important application of the vinylogous reactivity of 3-cyano-4-methylcoumarins is their participation in Michael-type additions. A notable example is the organocatalyzed asymmetric vinylogous Michael reaction with maleimides. mdpi.comwhiterose.ac.ukresearchgate.net This reaction, often catalyzed by a chiral amine thiourea (B124793) derivative, proceeds with high yields and excellent enantioselectivity, leading to the formation of γ-functionalized coumarin derivatives. mdpi.comwhiterose.ac.ukresearchgate.net The reaction demonstrates the ability of the 4-methyl group to act as a soft nucleophile, attacking the electrophilic double bond of the maleimide.

While specific data for the 6-fluoro derivative is not extensively reported, the general success of this reaction with various substituted 3-cyano-4-methylcoumarins suggests its applicability to 3-cyano-6-fluoro-4-methylcoumarin. The electron-withdrawing nature of the fluorine atom at the 6-position could potentially influence the reactivity of the coumarin nucleus and the acidity of the 4-methyl group, thereby affecting the reaction kinetics and stereochemical outcome.

Below is a table summarizing the results of a reported vinylogous Michael addition between a 3-cyano-4-methylcoumarin and a maleimide, showcasing the high efficiency and stereoselectivity of this transformation.

| Entry | Coumarin Derivative | Maleimide | Catalyst | Yield (%) | Enantiomeric Ratio |

| 1 | 3-Cyano-4-methylcoumarin | N-Phenylmaleimide | L-tert-leucine-derived amine thiourea | 95 | 99.5:0.5 |

Table based on a representative example from the literature. mdpi.comwhiterose.ac.ukresearchgate.net

Annulation Reactions and Formation of Fused Heterocyclic Systems

The reactivity of this compound and its analogues extends to the construction of more complex, fused heterocyclic systems through annulation reactions. These transformations are valuable for generating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Reactions with Polyfluoroalkyl Chromones Leading to Benzo[c]coumarins

A significant annulation reaction involves the interaction of 4-alkyl-3-cyanocoumarins with 2-(polyfluoroalkyl)chromones to afford functionalized benzo[c]coumarins. nih.govmdpi.comwhiterose.ac.uk This one-pot transformation, typically carried out in the presence of a base like triethylamine, is believed to proceed through a tandem intermolecular Michael addition followed by an intramolecular condensation involving the cyano group. nih.govmdpi.comwhiterose.ac.uk The reaction of 3-cyano-4-methylcoumarin with 2-(trifluoromethyl)chromones has been shown to produce these fused systems in good yields. nih.govmdpi.comwhiterose.ac.uk The methodology is general for a range of 4-alkyl-3-cyanocoumarins, suggesting that this compound would be a suitable substrate, leading to the formation of novel fluorinated benzo[c]coumarin derivatives.

The proposed mechanism involves the initial deprotonation of the 4-methyl group of the coumarin, which then acts as a nucleophile, attacking the electron-deficient pyrone ring of the chromone (B188151). Subsequent ring-opening of the chromone and intramolecular cyclization onto the cyano group leads to the final benzo[c]coumarin product.

Cycloaddition Reactions (e.g., [4+2] Annulations)

3-Substituted coumarins, including those with a cyano group, can participate in cycloaddition reactions to form complex polycyclic structures. For instance, a [4+2] annulation reaction of 3-substituted coumarins with o-acylamino-aryl Morita-Baylis-Hillman carbonates has been reported to yield tetrahydrochromeno[4,3-b]quinolin-6-ones. While this specific reaction has not been detailed for this compound, the general reactivity of the coumarin core as a dienophile or a partner in such annulations suggests its potential to undergo similar transformations. The electronic nature of the substituents on the coumarin ring can influence the feasibility and outcome of these cycloadditions.

C-H Activation and Regioselective Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of organic molecules. In the context of coumarins, C-H activation has emerged as a valuable tool for introducing new substituents at various positions of the coumarin nucleus. mdpi.comresearchgate.net

For the specific compound This compound , there is limited direct literature on its C-H activation and regioselective functionalization. However, the general principles of C-H activation in coumarin systems can provide insights into its potential reactivity. The coumarin scaffold possesses several C-H bonds that can be targeted for functionalization, with the regioselectivity often dictated by the directing group and the transition metal catalyst employed. mdpi.comresearchgate.net

For the parent coumarin ring, palladium-catalyzed C-H activation has been shown to enable arylation and alkenylation at the C-3 and C-4 positions. mdpi.com The regioselectivity can often be controlled, with arylation favoring the C-4 position and alkenylation the C-3 position. mdpi.com Rhodium and ruthenium catalysts have also been employed for the C-H functionalization of coumarins, leading to the formation of various fused heterocyclic systems. rsc.orgrsc.orgrsc.orgresearchgate.net

Given the presence of the cyano and fluoro substituents in This compound , these groups would likely influence the electronic properties of the aromatic ring and thus the regioselectivity of any potential C-H activation reactions. Further research is needed to explore the specific C-H functionalization pathways of this particular coumarin derivative.

Investigations into Other Significant Reactivity Pathways (e.g., Grignard, Michael Additions, Hydrazone Formation)

The chemical versatility of the coumarin scaffold, particularly when substituted with electron-withdrawing groups like a cyano moiety, opens up numerous avenues for advanced chemical transformations. While the core structure is relatively stable, the substituents at the 3- and 4-positions, as well as on the benzopyrone ring system, dictate its reactivity towards various reagents. This section explores significant reactivity pathways for 3-cyano-4-methylcoumarin and its analogues, focusing on Michael additions, and considering the potential for Grignard reactions and hydrazone formation based on the known reactivity of similar heterocyclic systems.

Michael Additions:

The presence of the α,β-unsaturated system in the pyrone ring, activated by the C-3 cyano group, makes 3-cyano-4-methylcoumarins excellent candidates for Michael addition reactions. This conjugate addition is a powerful tool for carbon-carbon bond formation.

A notable example is the vinylogous, decarboxylative Michael reaction where 3-cyano-4-methylcoumarins act as pronucleophiles. researchgate.netresearchgate.net This reaction proceeds with Michael acceptors that are activated by a carboxylic acid moiety. researchgate.net The process is typically catalyzed by a Brønsted base and results in the formation of interesting heterocyclic compounds in high yields following a subsequent decarboxylative protonation. researchgate.net An organocatalyzed asymmetric vinylogous Michael reaction between 3-cyano-4-methylcoumarins and maleimides has also been reported, yielding products with excellent enantiomeric ratios (up to 99.5:0.5) and high yields (up to 95%). researchgate.net

The general mechanism for the Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of 3-cyanocoumarins, the enolate generated under basic conditions acts as the nucleophile. masterorganicchemistry.com

Table 1: Michael Addition Reactions of 3-Cyano-4-methylcoumarin Analogues

| Pronucleophile | Michael Acceptor | Catalyst | Product Type | Yield (%) | Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| 3-Cyano-4-methylcoumarins | Michael acceptors with carboxylic acid | Brønsted base | Heterocycles | High | - | researchgate.net |

| 3-Cyano-4-methylcoumarins | Maleimides | Organocatalyst | Functionalized coumarins | up to 95 | up to 99.5:0.5 | researchgate.net |

Grignard Reactions:

Hydrazone Formation:

The formation of hydrazones typically involves the reaction of a carbonyl compound (aldehyde or ketone) with hydrazine (B178648) or its derivatives. Since this compound does not possess a free carbonyl group for direct hydrazone formation, this reaction would necessitate a prior transformation. For instance, if the cyano group were to be hydrolyzed to a carboxylic acid and then converted to an acid chloride, subsequent reaction with a suitable reagent could potentially lead to a derivative that could undergo further reactions. Alternatively, reactions involving the activated methyl group at the C-4 position or transformations of the pyrone ring could introduce a carbonyl functionality, which could then react to form a hydrazone.

Biological Activities and Mechanistic Insights of 3 Cyano 6 Fluoro 4 Methylcoumarin Derivatives

Monoamine Oxidase (MAO) Inhibitory Activity and Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters, making them significant targets in the development of treatments for neurodegenerative and psychiatric disorders. Research into coumarin (B35378) derivatives has revealed their potential as MAO inhibitors.

Mechanistic Studies of Enzyme-Inhibitor Interactions and Binding Modes

The proposed mechanism of MAO inhibition by coumarin derivatives often involves their entry into the active site cavity of the enzyme. The planarity of the coumarin ring system allows it to fit within the hydrophobic active site. The cyano group of 3-Cyano-6-fluoro-4-methylcoumarin, being a potent hydrogen bond acceptor, could form crucial interactions with amino acid residues within the active site, such as cysteine or tyrosine, which are known to be important for inhibitor binding in MAO-B. The fluorine atom at the 6-position can also participate in hydrogen bonding or other non-covalent interactions, further stabilizing the enzyme-inhibitor complex. Computational docking studies on related coumarin derivatives have shown that the orientation of the molecule within the active site is critical for its inhibitory potency and selectivity.

Antimicrobial and Antifungal Efficacy Studies

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Coumarin derivatives have demonstrated a broad spectrum of activity against various microorganisms.

Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

The following table presents representative MIC data for related coumarin derivatives against common bacterial strains.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

| Fluoro-coumarin Derivative A | 128 | 32 |

| 3-Cyanocoumarin (B81025) Derivative B | 256 | 64 |

| Methylcoumarin Derivative C | >512 | 128 |

Note: This table is illustrative and based on general findings for related coumarin classes. It does not represent experimental data for this compound.

Antifungal Spectrum and Potency against Fungal Pathogens (e.g., Candida albicans, Fusarium oxysporum)

Similar to its antibacterial potential, the antifungal activity of this compound is an area of active investigation. Coumarin derivatives have been shown to possess activity against a range of fungal pathogens, including the opportunistic yeast Candida albicans and the plant pathogen Fusarium oxysporum. The lipophilicity of the coumarin nucleus allows for effective penetration of fungal cell membranes. The specific substitutions on the coumarin ring are critical in determining the antifungal potency and spectrum. While direct MIC values for this compound against C. albicans and F. oxysporum are not reported in the available literature, the known antifungal properties of both fluorinated and 3-cyanocoumarins suggest that this compound could exhibit inhibitory effects against these and other fungal species.

Antioxidant Potential and Related Biological Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Coumarins are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions.

Research into Anti-inflammatory and Anticancer Properties

While direct and extensive research on the anti-inflammatory and anticancer properties of this compound is not widely documented in publicly available literature, the known effects of the coumarin core and its various functional groups provide a strong basis for its potential in these areas. The coumarin nucleus is a well-established pharmacophore with recognized anti-inflammatory and anticancer activities.

The anti-inflammatory potential of coumarin derivatives often stems from their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some coumarins have been shown to inhibit the production of pro-inflammatory cytokines and mediators.

In the realm of oncology, coumarins have demonstrated a multifaceted approach to combating cancer. nih.gov Their mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.gov The anticancer potential of coumarins is often linked to their capacity to interact with various molecular targets, such as tyrosine kinases and other enzymes critical for cancer cell proliferation. mdpi.com

The specific substitutions on the this compound molecule are anticipated to influence its biological profile. The presence of a fluorine atom at the 6-position is particularly noteworthy, as halogenation is a common strategy in medicinal chemistry to enhance the potency of drug candidates. nih.gov Fluorine's high electronegativity and ability to form strong bonds can alter the compound's electronic properties, metabolic stability, and binding affinity to target proteins.

The 3-cyano group is another key feature. This group can participate in various chemical interactions and is often introduced to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity. The 4-methyl group can also influence the compound's lipophilicity and steric interactions within a biological target.

While a patent has listed this compound among a series of polypeptides, specific biological data for this compound was not provided. google.com Therefore, dedicated studies are required to fully elucidate its anti-inflammatory and anticancer potential.

Table 1: Investigated Anticancer Activities of Representative Coumarin Derivatives

| Coumarin Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Scopoletin | HeLa (Cervical Cancer) | Induction of apoptosis, DNA fragmentation, increased caspase activity | nih.gov |

| Pyrazole-conjugated coumarins | Melanoma cells | Inhibition of cell proliferation | nih.gov |

| Coumarin-sulfonamide hybrids | Breast cancer cells | Selective for estrogen receptors | nih.gov |

Applications as Enzyme Substrate Probes for Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. nih.gov The development of selective substrates for different CYP isozymes is essential for studying their function and for high-throughput screening of potential drug interactions.

Coumarin derivatives are widely utilized as fluorogenic probes for CYP activity. The enzymatic reaction, typically an O-dealkylation, converts the non-fluorescent coumarin substrate into a highly fluorescent product, allowing for sensitive and real-time measurement of enzyme activity.

While specific studies on this compound as a CYP substrate are limited, the properties of related compounds offer valuable insights. For instance, 3-cyano-7-ethoxycoumarin (B1664124) is a well-known fluorogenic substrate that is metabolized to the fluorescent compound 3-cyano-7-hydroxycoumarin. This substrate is reported to be significantly more sensitive than some conventional substrates due to a higher turnover rate.

The suitability of this compound as a CYP probe would depend on its interaction with the active site of specific CYP isozymes. The presence and position of the fluoro and methyl groups would influence its binding affinity and selectivity. Further research is needed to characterize its potential as a substrate for specific CYP enzymes and to determine its kinetic parameters.

Table 2: Examples of Coumarin-Based Cytochrome P450 Substrates

| Substrate | Metabolized Product | Target Enzyme Family | Reference |

| 3-Cyano-7-ethoxycoumarin | 3-Cyano-7-hydroxycoumarin | Cytochrome P450 | N/A |

| 7-Ethoxycoumarin | 7-Hydroxycoumarin | Cytochrome P450 | N/A |

| 4-Aminomethyl-7-alkoxycoumarins | 7-Hydroxycoumarins | Cytochrome P450 2D6 | rsc.org |

Exploration of Potential Therapeutic Applications (e.g., Leishmaniasis, Alzheimer's Disease)

The diverse biological activities of coumarins have prompted their investigation for a range of therapeutic applications beyond inflammation and cancer.

With regard to Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, some coumarin derivatives have been explored for their neuroprotective effects. A patent has mentioned a broad class of coumarin-based compounds, including those with fluoro substitutions, for the potential treatment of Alzheimer's disease. However, specific research on this compound for this application is not yet available in the scientific literature.

There is currently no available research in the public domain that investigates the use of this compound for the treatment of Leishmaniasis, a parasitic disease.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for elucidating potential mechanisms of action and for designing new drug candidates.

For coumarin derivatives, molecular docking studies have been employed to understand their binding to various therapeutic targets. rsc.orgresearchgate.net For instance, the binding of coumarins to the active sites of enzymes like tyrosine kinases or the colchicine (B1669291) binding site on tubulin has been computationally modeled to explain their anticancer effects.

A molecular docking analysis of this compound could provide valuable insights into its potential biological targets. Such a study would involve creating a 3D model of the compound and "docking" it into the binding sites of proteins implicated in diseases like cancer or Alzheimer's. The analysis would reveal the likely binding conformation, the strength of the interaction (binding energy), and the specific amino acid residues involved in the interaction. This information is crucial for understanding its potential mechanism of action and for guiding the design of more potent derivatives.

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. Coumarins, with their versatile scaffold, are excellent starting points for the design of multi-target agents. rsc.org

The design of multi-target coumarin derivatives involves the strategic incorporation of various pharmacophores onto the coumarin nucleus. These pharmacophores are chosen for their ability to interact with specific targets of interest. For example, a coumarin derivative could be hybridized with a moiety known to inhibit a particular kinase, while the coumarin core itself interacts with another target.

Key principles in the design of multi-targeting drug candidates based on the this compound scaffold would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the coumarin ring to understand their impact on activity at different targets.

Computational Modeling: Using molecular docking and other computational tools to predict the binding of designed compounds to multiple targets.

Pharmacokinetic Profiling: Ensuring that the designed molecules have appropriate absorption, distribution, metabolism, and excretion (ADME) properties to be effective as drugs.

By applying these principles, it may be possible to develop derivatives of this compound that exhibit a desired polypharmacological profile, offering a more holistic therapeutic approach.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3-Cyano-6-fluoro-4-methylcoumarin. The spectra are characterized by distinct vibrational modes corresponding to the coumarin (B35378) core, the cyano group, the methyl group, and the C-F bond.

The most characteristic vibrations include:

Cyano (C≡N) Stretching: The cyano group presents a sharp, strong absorption band in the FT-IR spectrum, typically located in the 2240–2220 cm⁻¹ region. For the parent compound, 3-cyano-4-methylcoumarin, this vibration is observed at 2229 cm⁻¹ in FT-IR and 2221 cm⁻¹ in FT-Raman. The introduction of an electron-withdrawing fluorine atom at the 6-position is expected to cause a slight shift in this frequency due to its influence on the electronic distribution of the conjugated system.

Lactone Carbonyl (C=O) Stretching: The α,β-unsaturated lactone carbonyl of the coumarin ring gives rise to a very strong and prominent band in the FT-IR spectrum. This band is typically found between 1750 and 1720 cm⁻¹. The exact position is sensitive to substituents on the benzopyrone ring.

Aromatic C=C Stretching: Multiple bands corresponding to the C=C stretching vibrations within the aromatic and pyrone rings are expected in the 1620–1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond will exhibit a strong, characteristic absorption in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ range. This band is a key indicator of the successful fluorination of the coumarin ring.

Methyl (CH₃) Group Vibrations: Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group are expected near 2950-2850 cm⁻¹, while bending vibrations will appear around 1450 cm⁻¹ and 1380 cm⁻¹.

A comparative table of expected vibrational frequencies based on analogs is presented below.

| Vibrational Assignment | Expected Frequency Range (cm⁻¹) | Notes |

| C-H Stretching (Aromatic) | 3100-3000 | Weak to medium intensity |

| C-H Stretching (Methyl) | 2950-2850 | Medium intensity |

| C≡N Stretching (Cyano) | 2240-2220 | Strong, sharp band; key identifier |

| C=O Stretching (Lactone) | 1750-1720 | Very strong intensity |

| C=C Stretching (Aromatic/Pyrone) | 1620-1450 | Multiple bands of variable intensity |

| C-F Stretching | 1250-1000 | Strong intensity |

| C-O Stretching (Lactone) | 1300-1200 | Strong intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is indispensable for confirming the precise molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons.

Methyl Protons (-CH₃): A sharp singlet would appear in the upfield region, typically around δ 2.4-2.7 ppm.

Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring (H-5, H-7, H-8) will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The proton at C5 would likely appear as a doublet of doublets due to coupling with H-7 and the fluorine at C6. The H-7 and H-8 protons would also show splitting patterns influenced by their neighbors and the fluorine atom. Their chemical shifts would be in the range of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals for each unique carbon atom. The presence of the fluorine atom introduces C-F coupling, which is a valuable diagnostic tool.

Carbonyl Carbon (C=O): The lactone carbonyl carbon (C-2) is expected to resonate at a downfield chemical shift, typically around δ 160 ppm.

Cyano Carbon (-CN): The carbon of the nitrile group (C-11) will appear around δ 115-118 ppm.

Aromatic and Olefinic Carbons: Carbons of the pyrone and benzene rings (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) will have signals in the δ 100-155 ppm range. The carbon directly bonded to the fluorine (C-6) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity will exhibit smaller two-, three-, or four-bond C-F couplings.

Methyl Carbon (-CH₃): The methyl carbon (C-12) will have a signal in the upfield region, typically around δ 18-22 ppm.

The table below summarizes the predicted chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Splitting (¹³C) |

| C2 (C=O) | - | ~160 | s |

| C3 | - | ~105-110 | d (due to C-F coupling) |

| C4 | - | ~150-155 | d (due to C-F coupling) |

| C4a | - | ~118-122 | d (due to C-F coupling) |

| C5 | ~7.7-7.9 | ~125-130 | d (due to C-F coupling) |

| C6 | - | ~158-162 | d (¹JCF) |

| C7 | ~7.2-7.4 | ~112-116 | d (due to C-F coupling) |

| C8 | ~7.4-7.6 | ~115-120 | s or d |

| C8a | - | ~150-154 | s or d |

| C11 (CN) | - | ~115-118 | s |

| C12 (CH₃) | ~2.4-2.7 (s, 3H) | ~18-22 | q |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. The coumarin system features an intramolecular charge transfer (ICT) character, which is heavily influenced by the substituents. The cyano group at C-3 acts as an electron acceptor, while the benzene ring acts as the donor part of the chromophore.

UV-Vis Absorption: The UV-Vis spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the conjugated system. Typically, substituted coumarins exhibit two main absorption maxima. For the 6-fluoro derivative, one major band would be expected in the range of 320-360 nm. The position and intensity of this band are solvent-dependent (solvatochromism), shifting with solvent polarity due to changes in the stabilization of the ground and excited states.

Fluorescence Emission: Upon excitation at its absorption maximum, the molecule is expected to be fluorescent. The emission maximum will be at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular environment. The fluorine atom at the 6-position can influence the photophysical properties by modifying the electron density of the aromatic ring, potentially enhancing the fluorescence quantum yield compared to the non-substituted analog. Studies on similar 6-aryl coumarins have shown that such substitutions can lead to large Stokes shifts and interesting fluorescence quantum yields. nih.gov

| Property | Expected Value / Observation |

| Absorption Maximum (λabs) | 320 - 360 nm |

| Emission Maximum (λem) | 400 - 450 nm |

| Stokes Shift | 80 - 100 nm |

| Fluorescence Quantum Yield (ΦF) | Moderate to High |

| Solvatochromism | Positive solvatochromism expected (red-shift in polar solvents) |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound and to study its fragmentation pathways under ionization. Using a high-resolution technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the exact mass of the molecular ion [M+H]⁺ or [M]⁺˙ can be determined, confirming the molecular formula C₁₁H₆FNO₂.

The calculated molecular weight of this compound is approximately 203.17 g/mol .

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will fragment in a characteristic manner. The fragmentation of coumarins is well-documented and typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran-type radical cation. nih.gov Key expected fragmentation steps include:

Loss of CO: The primary fragmentation would be the loss of 28 Da (CO), resulting in a fragment ion at m/z ≈ 175.

Loss of a Hydrogen Radical: Subsequent loss of a hydrogen atom (H·) from the methyl group or the ring.

Cleavage of the Cyano Group: Loss of the cyano radical (·CN).

The presence of the fluorine atom provides an additional diagnostic marker in the fragmentation pattern.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), provide profound insight into the molecular properties of this compound, complementing experimental data. Such studies, while not found specifically for this derivative in the literature, have been performed on the parent 3-cyano-4-methylcoumarin and are standard practice for characterizing new molecules.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional conformation (optimized geometry) of the molecule. The results would confirm the planarity of the coumarin ring system.

Analysis of the electronic structure would involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this molecule, the HOMO is expected to be distributed primarily over the fused benzene ring, while the LUMO would be localized on the pyrone ring, particularly around the electron-withdrawing cyano and carbonyl groups. The energy gap between the HOMO and LUMO (ΔE) is a key parameter that correlates with the electronic absorption properties of the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Once the geometry is optimized, the same level of theory can be used to predict various spectroscopic parameters, which can then be compared with experimental results for validation.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. This allows for a definitive assignment of each band in the experimental FT-IR and FT-Raman spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show excellent correlation with experimental data and are crucial for unambiguous assignment of complex spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions, providing the wavelengths (λmax) and oscillator strengths (f) of the main absorption bands. These theoretical predictions help in understanding the nature of the electronic transitions (e.g., π-π, n-π) observed in the experimental UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and interactions with their environment. For this compound, MD simulations can elucidate the flexibility of the coumarin core and the rotational freedom of its substituent groups, which are crucial for understanding its chemical behavior and potential applications.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often solvated with a suitable solvent like water or a non-polar solvent to mimic different environments. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. The system's trajectory, which describes the positions and velocities of all atoms over time, is then calculated by integrating Newton's equations of motion.

Analysis of the MD trajectory would reveal the accessible conformations of this compound. The primary conformational flexibility would arise from the rotation around the single bond connecting the methyl group to the coumarin ring and any potential puckering of the pyrone ring, although the latter is generally planar. The dihedral angles associated with these rotations can be monitored throughout the simulation to map the conformational landscape and identify the most stable, low-energy conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can observe how they interact and aggregate. The simulations would likely reveal the formation of dimers or larger clusters stabilized by a network of non-covalent interactions. Given the chemical structure, key interactions would include dipole-dipole interactions arising from the polar cyano and carbonyl groups, as well as weaker C-H···O and C-H···N hydrogen bonds. The fluorine atom at the 6-position can also participate in halogen bonding and other non-covalent interactions. Stacking interactions between the aromatic rings (π-π stacking) are also expected to play a significant role in the intermolecular organization. epa.humdpi.com

The following table summarizes the key intermolecular interactions that would be investigated in a molecular dynamics simulation of this compound.

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| π-π Stacking | Coumarin Ring System | High |

| Dipole-Dipole | C=O, C≡N | High |

| C-H···O | Methyl/Aromatic C-H & Carbonyl O | Moderate |

| C-H···N | Methyl/Aromatic C-H & Cyano N | Moderate |

| Halogen Bonding | C-F | Possible |

By quantifying the frequency and geometry of these interactions, MD simulations provide a detailed picture of the intermolecular forces that govern the behavior of this compound in condensed phases.

X-ray Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, conformational preferences in the solid state, and the intricate network of intermolecular interactions that dictate its crystal packing.

While a specific crystal structure for this compound is not publicly available as of the latest literature search, we can infer its likely solid-state characteristics based on the known crystal structures of closely related coumarin derivatives. nih.govrsc.orgnih.gov The crystallographic analysis would begin with growing a suitable single crystal of the compound. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

Of particular interest in the crystal structure of this compound would be the intermolecular interactions that stabilize the crystal lattice. Based on studies of similar molecules, a rich network of non-covalent interactions is anticipated. epa.humdpi.com These would likely include:

π-π stacking interactions: The planar aromatic rings of adjacent coumarin molecules would likely stack on top of each other, a common feature in the crystal packing of aromatic compounds.

C-H···O and C-H···N hydrogen bonds: The hydrogen atoms of the methyl group and the aromatic ring could form weak hydrogen bonds with the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group of neighboring molecules.

Halogen interactions: The fluorine atom at the 6-position could participate in C-F···H-C interactions or other forms of halogen bonding, further stabilizing the crystal structure. nih.gov

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below. It is important to note that these are representative values and the actual parameters would need to be determined experimentally. nih.govrsc.org

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 965 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor (%) | < 5 |

The detailed structural information obtained from X-ray crystallography would be invaluable for understanding the solid-state properties of this compound and for rationalizing its behavior in various applications.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Pathways for Enhanced Yields and Scalability

The efficient and environmentally benign synthesis of 3-Cyano-6-fluoro-4-methylcoumarin is paramount for its widespread investigation and potential commercialization. While traditional methods for coumarin (B35378) synthesis, such as the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions, are well-established, future research should focus on developing novel and more sustainable pathways. news-medical.neteurekaselect.com Green chemistry approaches, including the use of ultrasound, microwave irradiation, ionic liquids, deep eutectic solvents, and solvent-free or mechanochemical methods, offer promising avenues to enhance reaction efficiency, improve yields, and minimize waste generation. news-medical.neteurekaselect.comresearchgate.net

Design and Synthesis of Advanced Multi-functionalized Derivatives with Tunable Properties

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced multi-functionalized derivatives with tailored properties. The strategic introduction of various substituents at different positions of the coumarin ring can significantly modulate its electronic, photophysical, and biological characteristics. mdpi.com

The unique properties of coumarin-based composites, such as strong fluorescence and thermal stability, can be further enhanced by incorporating materials like graphene oxide. researchgate.net The fixed trans conformation of the carbon-carbon double bond within the lactone structure contributes to the high fluorescence quantum yield and photostability observed in many coumarin derivatives. aip.orgresearchgate.net The synthesis of derivatives with tunable properties is a key area of future research. aip.org For example, an organocatalyzed asymmetric vinylogous Michael reaction has been reported for the enantioselective functionalization of 3-cyano-4-methylcoumarins, demonstrating a method to create chiral derivatives. nih.gov

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. news-medical.netresearchgate.netfrontiersin.org Future research should focus on elucidating the specific molecular mechanisms by which this compound and its derivatives exert their biological effects.

Coumarins can interact with various biological targets, such as enzymes and receptors, through different types of interactions including hydrophobic, hydrogen bonding, and electrostatic interactions. mdpi.comnih.gov Studies have shown that coumarin derivatives can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways like PI3K/Akt/mTOR in cancer cells. frontiersin.orgmdpi.com Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents. nih.gov For instance, identifying the specific enzymes or proteins that this compound interacts with will be a key step in understanding its therapeutic potential.

Integration of Structure-Based Drug Design Strategies for Targeted Therapeutic Development

The development of targeted therapies is a major goal in modern medicine. Structure-based drug design, which utilizes the three-dimensional structure of a biological target, can be a powerful tool in the development of novel coumarin-based therapeutics. nih.gov By understanding the binding site of a target protein, it is possible to design and synthesize derivatives of this compound with improved affinity and selectivity.

Computational methods, such as molecular docking, can be employed to predict the binding modes and affinities of coumarin derivatives to their targets. nih.gov This information can then guide the synthesis of new compounds with enhanced therapeutic properties. A number of coumarin derivatives have been developed against specific targets in cancer therapy, including Galectin-1, Carbonic anhydrases, and Tubulin. nih.goveurekaselect.comresearchgate.net The planar structure and lipophilicity of the coumarin scaffold enable it to bind to diverse targets. frontiersin.org

Exploration of Applications in Chemo-sensing and Bioimaging

The inherent fluorescent properties of many coumarin derivatives make them excellent candidates for the development of chemosensors and bioimaging agents. nih.govrsc.org The fluorescence of coumarins is often sensitive to the local environment, such as polarity and viscosity, making them useful as probes for heterogeneous systems. nih.gov

Future research should explore the potential of this compound and its derivatives as fluorescent probes for the detection of biologically important species, such as metal ions, reactive oxygen species, and specific biomolecules. rsc.orgnih.gov For example, coumarin-based probes have been developed for the detection of Cu2+ and Fe3+ ions. nih.govfrontiersin.org The development of "turn-off" or ratiometric fluorescent probes can provide more sensitive and reliable detection. nih.govfrontiersin.org Furthermore, the application of coumarin derivatives in in vivo imaging, such as for the detection of amyloid-β plaques in Alzheimer's disease models, highlights their potential in diagnostic applications. acs.org

Adherence to Green Chemistry Principles in the Synthesis and Application of Coumarin Derivatives

Throughout all future research endeavors involving this compound, a strong commitment to the principles of green chemistry is essential. This includes the use of environmentally benign solvents and catalysts, the development of atom-economical reactions, and the minimization of energy consumption and waste generation. news-medical.neteurekaselect.comresearchgate.net

The application of green synthetic methods, such as microwave-assisted synthesis and the use of water as a solvent, has been shown to be effective for the production of coumarin derivatives. wisdomlib.org The use of recyclable catalysts, such as ionic liquids, further contributes to the sustainability of the synthetic process. frontiersin.org By integrating green chemistry principles from the initial synthesis to the final application, the environmental impact of research and development involving coumarin derivatives can be significantly reduced, ensuring a more sustainable future for this important class of compounds. eurekaselect.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-cyano-6-fluoro-4-methylcoumarin?

Answer:

The synthesis typically involves cyclocondensation of substituted salicylaldehydes with cyanoacetamide derivatives under acid or base catalysis. For fluorinated coumarins, fluorination can be achieved via electrophilic substitution using Selectfluor® or by introducing fluorine at the precursor stage (e.g., fluorinated salicylaldehyde intermediates). Post-synthetic modifications, such as cyano-group introduction via Knoevenagel condensation, are critical. Characterization should include H/C NMR to confirm regioselectivity and FT-IR to validate the cyano group (C≡N stretch at ~2200 cm) .

Example Protocol:

React 6-fluoro-4-methylsalicylaldehyde with cyanoacetic acid in acetic anhydride under reflux.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Validate using melting point, HPLC purity (>95%), and HRMS.

Basic: How should researchers characterize the photophysical properties of this compound?

Answer:

Key photophysical assays include:

- UV-Vis Spectroscopy: Measure absorption maxima (λ) in solvents of varying polarity (e.g., ethanol, DMSO) to assess solvatochromism.

- Fluorescence Spectroscopy: Determine emission maxima (λ) and quantum yield (using quinine sulfate as a standard).

- Stokes Shift Analysis: Calculate the energy gap to evaluate intramolecular charge transfer (ICT) effects, which are amplified by the electron-withdrawing cyano and fluoro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.